叠氮化镍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

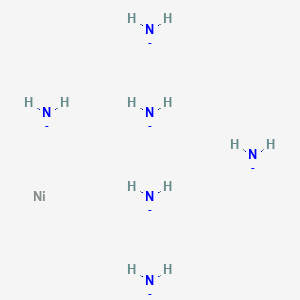

Azanide;nickel is a compound with the molecular formula H2NNi2- . It is a component compound of Nickel and Ammonia . The IUPAC name for this compound is azanide;nickel .

Synthesis Analysis

The synthesis of carboxylic acids from benzamide precursors using nickel catalysis has been described . The process involves the reaction of aldehydes with hydrazine using Ni-Anderson type catalysts . Another study discusses the synthesis of amides using Nickel-based nanocatalysts .

Molecular Structure Analysis

The molecular weight of Azanide;nickel is 133.410 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a formal charge of -1 .

Chemical Reactions Analysis

Nickel-catalyzed coupling reactions have been studied extensively . A study discusses the reactivity-controlled metal-catalyzed azide-alkyne cycloadditions .

Physical And Chemical Properties Analysis

Azanide;nickel has a molecular weight of 133.410 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 131.889407 g/mol .

科学研究应用

Biomedical Applications

Nickel nanoparticles have potential applications in the biomedical field . They can be used for direct immobilization of biomolecules through the magnetic force of NiNPs .

Catalysis

Nickel nanoparticles have unique magnetic, chemical, and physical properties, making them useful in catalysis . They possess great potential as a catalyst in reactions .

Battery Manufacture

Nickel nanoparticles can be used in battery manufacture . Their electrical conductivity enables their use in several applications .

Novel Ink for Nanotube-Printing

Nickel nanoparticles can be used as novel ink for nanotube-printing .

Incorporation in Textile

Nickel nanoparticles can be incorporated in textile , enhancing its properties.

Adsorption of Yellow Dyes

Nickel nanoparticles can be used for the adsorption of yellow dyes , making them useful in waste management.

Aerospace and Power Generation

Nickel’s strength plays a critical role in components used in applications demanding structural integrity, notably in aerospace and power generation . Nickel alloys, primarily composed of nickel but often alloyed with elements like chromium, iron, and molybdenum, exhibit a remarkable range of characteristics . For example, Inconel® 718 is distinguished for its extraordinary strength, particularly at elevated temperatures, making it a go-to choice in the aerospace and gas turbine industries .

Electronic Devices and Equipment

Nickel possesses magnetic properties, making it essential in electronic devices and equipment . Its electrical conductivity adds to its utility, making it crucial in electrical connectors and components .

High-Temperature Applications

Nickel’s exceptional heat resistance makes it ideal for high-temperature applications like gas turbines and nuclear reactors . With a melting point of approximately 1,455 degrees Celsius (2,651 degrees Fahrenheit), nickel exhibits remarkable stability at elevated temperatures .

Catalyst

Nickel is key to several important reactions, including the hydrogenation of vegetable oils, reforming of hydrocarbons, and the production of fertilizers, pesticides, and fungicides .

Nickel-Metal Hydride (NiMH)

One of the most important applications of nickel is in Nickel-Metal Hydride (NiMH) .

Superalloys in Various Industries

Nickel-based superalloys find applications in an array of industries, including aerospace, automotive, and energy production . They are particularly well suited for these demanding applications because of their ability to retain most of their strength even after long exposure times at temperatures above 650 °C .

Chemical Processing

Nickel’s strong corrosion resistance makes it a valuable material in corrosive environments like chemical processing . It ensures longevity in these settings .

Marine Settings

Nickel’s corrosion resistance is also beneficial in marine settings . It can withstand the harsh conditions of the sea, making it a popular choice for marine applications .

Industrial Furnaces

Nickel’s remarkable stability at elevated temperatures makes it an indispensable element in alloys designed for applications such as industrial furnaces . Nickel boasts a relatively low density, controlled thermal expansion, and excellent thermal conductivity .

Heat Exchange Systems

Understanding how nickel’s unique properties align with the demands of high-temperature environments is essential for engineers and researchers seeking to enhance the performance and efficiency of various industrial processes . Nickel’s excellent thermal conductivity contributes to its effectiveness in heat-resistant materials and heat exchange systems .

Heat-Resistant Materials

Nickel’s unique properties make it effective in heat-resistant materials . Its low density, controlled thermal expansion, and excellent thermal conductivity contribute to its effectiveness .

Gas Turbines

Nickel’s exceptional heat resistance and stability at elevated temperatures make it ideal for high-temperature applications like gas turbines .

安全和危害

未来方向

属性

IUPAC Name |

azanide;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPZOOKWNAMVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6Ni-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azanide;nickel | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)